The synthesis of Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride typically involves several key steps:
The molecular structure of Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride features:
This results in a three-dimensional arrangement that influences its interaction with biological targets.
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride can participate in various chemical reactions, including:
These reactions are essential for modifying the compound's structure to explore different biological activities or improve its properties for specific applications.
The mechanism of action for Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets at the molecular level. The presence of the trifluoromethyl group likely enhances binding affinity due to increased hydrophobic interactions, while the amine functionality may facilitate hydrogen bonding with target biomolecules.
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties, suggesting potential therapeutic applications .
Relevant data on physical constants such as melting point and boiling point are often critical for practical applications but were not specifically detailed in available sources.
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride has several scientific uses:
The ongoing research into fluorinated compounds continues to reveal new applications across various fields, highlighting their significance in modern chemistry and material science.
The trifluoromethyl (-CF₃) group serves as a cornerstone in modern medicinal chemistry due to its unique physicochemical properties. This fluorine-rich moiety significantly enhances a molecule's metabolic stability by forming strong carbon-fluorine bonds that resist oxidative degradation. Its high electronegativity (3.44 on the Pauling scale) creates a strong dipole moment, influencing electron distribution in aromatic systems and modulating pKa values of proximal functional groups. The -CF₃ group also increases lipophilicity (log P increases by ~0.9 per group), facilitating blood-brain barrier penetration for CNS-targeted therapeutics like Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride. Crucially, the group's steric bulk (van der Waals volume: 38.2 ų) mimics certain functional groups while providing conformational restraint [2] [8].
In receptor-ligand interactions, the -CF₃ group engages in specific non-covalent interactions:
Table 1: Impact of -CF₃ Substitution on Pharmacological Parameters
Parameter | -H Analog | -CF₃ Analog | Change (%) |
---|---|---|---|
Metabolic Half-life | 1.8 hr | 4.2 hr | +133% |
Plasma Protein Binding | 78% | 92% | +18% |
Membrane Permeability (Papp) | 12 × 10⁻⁶ cm/s | 28 × 10⁻⁶ cm/s | +133% |
Target Affinity (Ki) | 340 nM | 42 nM | +89% |
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride shares significant structural homology with several clinically validated agents. The 3-trifluoromethylbenzyl pharmacophore appears in multiple FDA-approved drugs across therapeutic classes:
Ubrogepant: A CGRP receptor antagonist for migraine containing the 3-(trifluoromethyl)benzylamino core. Its synthesis involves coupling (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium with 4-methylbenzoate derivatives, demonstrating the versatility of this chemical motif [2].
Alpelisib: An anticancer PI3K inhibitor featuring trifluoromethyl alkyl-substituted pyridine. The -CF₃ group is strategically positioned to enhance target affinity and metabolic stability, with the synthetic route involving conversion of 3,3,3-trifluoro-2,2-dimethylpropanoic acid to an acid chloride intermediate [2].
GET73 (N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide): An anti-alcoholism candidate structurally related to γ-hydroxybutyric acid (GHB). Despite its trifluoromethylbenzyl component, GET73 exhibits distinct pharmacology from GHB, binding neither to GHB receptors nor classical monoamine targets, suggesting unique mechanism(s) of action [9].
Table 2: FDA-Approved Therapeutics Containing 3-Trifluoromethylbenzyl Motifs
Drug Name | Therapeutic Class | Chemical Relationship | Year Approved |
---|---|---|---|
Ubrogepant | CGRP Antagonist | Shared 3-(trifluoromethyl)benzylamino core | 2019 |
Alpelisib | PI3K Inhibitor | Trifluoromethyl alkyl pyridine derivative | 2019 |
Mirabegron | β₃-Adrenoceptor Agonist | Meta-trifluoromethylbenzyl aniline derivative | 2012 |
Flibanserin | Serotonin Modulator | Trifluoromethylbenzylpiperazine structure | 2015 |
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride's structural features suggest high compatibility with G protein-coupled receptors (GPCRs) involved in neuromodulation. The compound's secondary amine and aromatic trifluoromethylbenzyl group mirror pharmacophores of known GPCR ligands:
Dopamine D2 receptors: The propylamine chain resembles dopamine's ethylamine backbone, while the 3-trifluoromethylbenzyl group may occupy accessory binding pockets similar to atypical antipsychotics. Molecular modeling indicates potential hydrogen bonding between the protonated amine and Asp114 in the D2 receptor orthosteric site [7].
Serotonergic targets: The electron-deficient aromatic system may engage in cation-π interactions with tryptophan residues in 5-HT receptors. Compounds with 3-(trifluoromethyl)benzyl groups show particular affinity for 5-HT₁₀ and 5-HT₂c subtypes implicated in mood regulation [9].
GPR52 agonism: Recent studies on benzamide-based GPR52 agonists like compound 10a (PW0677) demonstrate that 3-(trifluoromethyl)benzyl fragments enhance cAMP signaling potency (EC₅₀ = 18 nM) while reducing β-arrestin recruitment. This biased signaling profile may translate to sustained neuromodulation with reduced tachyphylaxis [7].
The compound's structural elements position it for potential analgesic applications through non-opioid mechanisms:
Imidazoline I₂ receptor engagement: The 3-trifluoromethylbenzyl moiety shares characteristics with known I₂ ligands like idazoxan. I₂ receptors modulate monoaminergic pathways involved in pain processing, with selective ligands showing antihyperalgesic effects in neuropathic pain models [8].
Endocannabinoid system interactions: The lipophilic trifluoromethylbenzyl group may facilitate interaction with fatty acid binding sites in endocannabinoid-metabolizing enzymes. Structural analogs like GET73 demonstrate anxiolytic properties potentially mediated through indirect cannabinoid signaling [9].
Table 3: Comparative Target Engagement Profiles of Structural Analogs
Compound | GPCR Targets (EC₅₀/Ki) | Enzyme Targets | Functional Effects |
---|---|---|---|
Propyl-(3-TFM-benzyl)-amine* | D2: 280 nM (predicted) | MAO-A: >10 μM (predicted) | Anxiolytic (predicted) |
GET73 | No significant binding to 50+ receptors | Unknown | Anti-alcohol, anxiolytic in vivo |
PW0677 (GPR52 agonist) | GPR52: 18 nM (cAMP EC₅₀) | None detected | Reduced amphetamine-induced locomotion |
Fentanyl derivatives | MOR: 1-5 nM (Ki) | None reported | Potent analgesia |
*Predicted values based on structural similarity studies; TFM = trifluoromethyl [7] [9]
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride exhibits fundamental structural differences from classical anilidopiperidine analgesics:
Core scaffold: Lacks the critical 4-anilidopiperidine moiety essential for high-affinity μ-opioid receptor (MOR) binding. Instead of the pharmacologically necessary carbonyl group that forms hydrogen bonds with MOR residues (e.g., Tyr148, His297), the compound features a flexible propylamine chain.
Aromatic substitution pattern: Positions the -CF₃ group meta to the benzyl attachment point, whereas fentanyl derivatives typically utilize para-substitution on the aniline ring (e.g., para-fluoro fentanyl) for optimal MOR interaction. Molecular dynamics simulations indicate meta-substitution directs the -CF₃ group away from key MOR subpockets [4] [8].
Charge distribution: The protonated amine in physiological conditions creates a charge distribution pattern distinct from fentanyl's tertiary aniline nitrogen, potentially altering interaction with the MOR aspartate residue (Asp147) essential for opioid activity [6].
These structural differences translate to distinct pharmacological profiles:
Opioid receptor affinity: While fentanyl exhibits sub-nanomolar MOR affinity (Ki = 0.39 nM), Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride shows negligible binding (Ki > 10,000 nM) in computational docking studies. The absence of both the piperidine D-ring and the carbonyl oxygen eliminates key interactions with the MOR binding pocket [6] [10].
Therapeutic targeting: The compound's potential lies outside classical opioid pathways, possibly engaging:
Imidazoline I₂ binding sites implicated in neuropathic pain [8] [9]
Table 4: Structural and Pharmacological Comparison with Anilidopiperidine Analgesics
Feature | Propyl-(3-TFM-benzyl)-amine HCl | Fentanyl | Sufentanil | Remifentanil |
---|---|---|---|---|
Core Structure | Secondary benzylamine | 4-Anilidopiperidine | 4-Anilidopiperidine | 4-Anilidopiperidine |
Aromatic Substitution | meta-CF₃ | None (parent) | para-methoxy | Ester-linked alkyl |
Ionizable Group | Primary amine (pKa ~9.5) | Tertiary amine (pKa ~8.4) | Tertiary amine (pKa ~8.5) | Tertiary amine (pKa ~7.1) |
MOR Affinity (Ki) | >10,000 nM (predicted) | 0.39 nM | 0.15 nM | 1.3 nM |
Relative Potency | Non-opioid | 100x morphine | 500-800x morphine | 100-200x morphine |
Metabolic Pathways | N-dealkylation (predicted) | N-dealkylation, hydroxylation | N-dealkylation, O-demethylation | Ester hydrolysis |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1